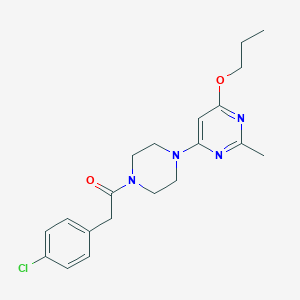
6-Cyclobutoxypyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclobutoxypyrazine-2-carboxylic acid (6-CBPA) is an organic compound belonging to the class of cyclobutoxypyrazines. It is an important intermediate in the synthesis of many other compounds, and is widely used in the pharmaceutical, agricultural, and food industries. Additionally, 6-CBPA has been studied for its potential to be used in scientific research applications due to its unique properties, such as its ability to act as a proton acceptor, a hydrogen bond donor, and an electron acceptor. In
Aplicaciones Científicas De Investigación
Bioconversion and Synthesis of Antituberculous Agents
The study by Wieser et al. (1997) highlights the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336, indicating its potential as a building block for new antituberculous agents. This process demonstrates the use of microbial biotransformation in creating valuable chemical entities from simpler structures, emphasizing the role of pyrazine derivatives in pharmaceutical synthesis (Wieser, Heinzmann, & Kiener, 1997).
Hapten Synthesis and Antibody Development
Goodrow et al. (1990) synthesized carboxylic acid derivatives of herbicides for use as haptens in developing immunoassays, showcasing the adaptability of pyrazine derivatives in creating diagnostic tools and enhancing our understanding of molecular recognition processes (Goodrow, Harrison, & Hammock, 1990).
Synthesis of Spirocyclic and Dioxopiperazine Derivatives
Research by González-Vera et al. (2005) on the synthesis of spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-amino nitriles illustrates the potential of pyrazine derivatives in creating complex molecular architectures, which could have implications in drug discovery and material science (González-Vera, García-López, & Herranz, 2005).
Antimicrobial Activity of Novel Heterocyclic Compounds
Behbehani et al. (2011) explored the use of 2-arylhydrazononitriles for preparing heterocyclic substances with promising antimicrobial activities, highlighting the importance of pyrazine derivatives in the development of new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Environmental Applications: Degradation of Atrazine
A study by Balci et al. (2009) on the oxidative degradation of atrazine, an herbicide, using hydroxyl radicals, underscores the environmental applications of pyrazine derivatives in pollutant breakdown and remediation efforts (Balci, Oturan, Cherrier, & Oturan, 2009).
Mecanismo De Acción
Mode of Action
It is known that pyrazine-2-carboxylic acid derivatives, such as pyrazinamide, are converted into pyrazinoic acid (poa) by the action of pyrazinamidase/nicotinamidase in the mycobacterial cytoplasm . Once POA is produced, it effluxes to the more acidic extracellular environment, where it is protonated
Propiedades
IUPAC Name |
6-cyclobutyloxypyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-9(13)7-4-10-5-8(11-7)14-6-2-1-3-6/h4-6H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSKXQYMOYYRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2600722.png)
![7-((3-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2600724.png)


![1-methyl-9-(2-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2600729.png)




![3-(Methylsulfonyl)-5-oxo-2,4,7,11b-tetraaza-5H,7H-benzo[c]fluorene-6-carbonitrile](/img/structure/B2600738.png)
![5,11-Bis(4-fluorophenyl)-8-phenyl-5,11-diazonia-8lambda5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide;trifluoromethanesulfonate](/img/structure/B2600740.png)
![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2600741.png)
